3-[1-[(2,5-Dimethoxyphenyl)methyl]piperidin-2-yl]pyridine
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Overview
Description
3-[1-[(2,5-Dimethoxyphenyl)methyl]piperidin-2-yl]pyridine is a complex organic compound that features a piperidine ring substituted with a pyridine ring and a 2,5-dimethoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[(2,5-Dimethoxyphenyl)methyl]piperidin-2-yl]pyridine typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the pyridine ring and the 2,5-dimethoxyphenylmethyl group. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyridine Ring: This step often involves coupling reactions such as Suzuki–Miyaura coupling, which is known for its mild and functional group tolerant reaction conditions.
Attachment of the 2,5-Dimethoxyphenylmethyl Group: This can be done through nucleophilic substitution reactions or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[1-[(2,5-Dimethoxyphenyl)methyl]piperidin-2-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups on the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[1-[(2,5-Dimethoxyphenyl)methyl]piperidin-2-yl]pyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research may focus on its potential therapeutic effects, such as its use in drug development for treating various diseases.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[1-[(2,5-Dimethoxyphenyl)methyl]piperidin-2-yl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact mechanism depends on the context of its use, such as its role in a therapeutic setting or as a chemical reagent.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like 1-benzylpiperidine and 4-methylpiperidine share structural similarities with 3-[1-[(2,5-Dimethoxyphenyl)methyl]piperidin-2-yl]pyridine.
Pyridine Derivatives: Compounds such as 2,5-dimethoxypyridine and 3-pyridylmethylamine are structurally related.
Uniqueness
This compound is unique due to the specific combination of its functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-[1-[(2,5-dimethoxyphenyl)methyl]piperidin-2-yl]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-22-17-8-9-19(23-2)16(12-17)14-21-11-4-3-7-18(21)15-6-5-10-20-13-15/h5-6,8-10,12-13,18H,3-4,7,11,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHDHZJKEMNSCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCCCC2C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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